Product packaging for 5-bromo-2-fluoro-N-methylpyridin-3-amine(Cat. No.:)

5-bromo-2-fluoro-N-methylpyridin-3-amine

Cat. No.: B12961837
M. Wt: 205.03 g/mol
InChI Key: UQHKOEJLQZZCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-N-methylpyridin-3-amine (CAS 884495-22-1) is a halogen-substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . With a molecular formula of C5H4BrFN2 and a molecular weight of 191.00 g/mol, this compound features a pyridine ring core functionalized with bromine and fluorine halogen atoms, as well as a methylamine group . Halogenated pyridines like this one are particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds to create more complex biaryl structures . These reactions are fundamental in the exploration of novel compounds for various scientific applications . Researchers investigate such halogenated pyridine amines as key intermediates in the development of potential pharmaceutical candidates, given that pyridine derivatives are known to exhibit a wide range of biological activities . As a standard safety precaution, this product should be handled with care. Please refer to the safety data sheet for detailed hazard information . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrFN2 B12961837 5-bromo-2-fluoro-N-methylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

5-bromo-2-fluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI Key

UQHKOEJLQZZCQN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro N Methylpyridin 3 Amine and Its Analogues

Regioselective Halogenation Strategies for Pyridine (B92270) Ring Functionalization

The introduction of halogen atoms onto the pyridine ring is a fundamental step in the synthesis of many complex derivatives. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions can be challenging and often require harsh conditions. youtube.com Consequently, a variety of specialized techniques have been developed to achieve regioselective halogenation.

Selective Bromination Techniques on Pyridine Nucleus

Direct bromination of the pyridine nucleus can be achieved using various reagents and conditions. For instance, the bromination of 2-aminopyridine (B139424) derivatives often proceeds with high regioselectivity, directed by the activating amino group. youtube.com A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. guidechem.com Another approach utilizes copper(II) bromide (CuBr₂) in an ionic liquid, which can provide high yields and para-selectivity for unprotected anilines under mild conditions. beilstein-journals.org

For the synthesis of brominated pyridine derivatives, a typical procedure might involve the reaction of an aminopyridine with NBS in a solvent like carbon tetrachloride. guidechem.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Regioselective Fluorination Methods for Pyridine Derivatives

The introduction of fluorine into a pyridine ring often imparts unique and desirable properties to the final molecule. However, direct fluorination is often challenging. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine but can be limited by the potential for explosive intermediates. acs.orgacs.org

More contemporary methods offer milder and more versatile alternatives. For example, a method for the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org Another approach utilizes Selectfluor in the presence of a chloride or bromide source to achieve regioselective halogenation of 2-aminopyridines. researchgate.netrsc.org A patent describes a process for preparing 2-methoxy-3-bromo-5-fluoropyridine by first diazotizing 2-methoxy-5-aminopyridine and reacting it with a fluorination reagent, followed by bromination. google.com

A general strategy for synthesizing 2-fluoropyridines involves the diazotization of a corresponding 2-aminopyridine in the presence of a fluoride (B91410) source, such as hydrofluoric acid. google.com

Sequential Introduction of Multiple Halogen Substituents

The synthesis of di- or tri-halogenated pyridines often requires a sequential approach to control the regiochemistry. For example, to synthesize 2-bromo-5-chloro-3-fluoropyridine, one could start with 5-chloro-3-fluoropyridin-2-amine and perform a Sandmeyer-type reaction using hydrobromic acid and sodium nitrite. chemicalbook.com

The synthesis of 3-amino-5-fluoropyridine (B1296810) can be achieved from 3-amino-2,4,6-tribromo-5-fluoropyridine through hydrogenation using a palladium catalyst. chemicalbook.com This highlights how a polyhalogenated intermediate can be selectively dehalogenated to yield the desired product.

Halogenation via Activated Pyridine Intermediates (e.g., Zincke Imines, N-Oxides)

To overcome the inherent unreactivity of the pyridine ring towards electrophiles, activation strategies are often employed. One such strategy involves the formation of pyridine N-oxides. The N-oxide group activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. nih.govyoutube.comscripps.eduwikipedia.org For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org

Another powerful method for functionalizing the C3-position of pyridines involves the use of Zincke imine intermediates. acs.orgnih.govnsf.govresearchgate.netcapes.gov.br This strategy involves a ring-opening, halogenation, and ring-closing sequence. The acyclic Zincke imine intermediate undergoes highly regioselective halogenation under mild conditions. nsf.gov This approach is particularly valuable for introducing halogens at the C3-position, which is often difficult to achieve through direct electrophilic substitution. nsf.govcapes.gov.br

Installation of the N-Methylamine Moiety at Pyridine C-3 Position

The introduction of an N-methylamine group is a key step in the synthesis of the target compound. This can be accomplished through various amination strategies.

Direct Amination Approaches for Halogenated Pyridines

Direct amination of halopyridines is a common and effective method for forming C-N bonds. Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. researchgate.netwikipedia.orgdocumentsdelivered.comlibretexts.orgrug.nl This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rug.nl

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed that utilize catalytic amounts of copper and proceed under milder conditions. researchgate.netnih.gov

A study on the methylation of 3-aminopyridine (B143674) derivatives found that the position of methylation can be influenced by the solvent and other substituents on the ring. rsc.orgrsc.org For example, methylation of 3-amino-2-methylaminopyridine with methyl iodide occurs exclusively at the 3-amino group. rsc.org

N-Methylation Pathways for Pyridinamine Functionality

The introduction of a methyl group onto the nitrogen atom of a pyridinamine is a critical transformation in the synthesis of the target compound and its analogues. Modern synthetic chemistry has moved beyond classical methylation reagents like methyl iodide, which often suffer from poor atom economy and the use of harsh bases. The focus has shifted toward catalytic methods that utilize methanol (B129727) as a C1 source, a strategy known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.gov This approach is highly atom-economical, with water being the only theoretical byproduct. nih.gov

Various transition-metal catalysts have been developed to facilitate this transformation. For instance, ruthenium (Ru) and iridium (Ir) complexes have demonstrated significant efficacy. acs.orgnih.govgoogle.com Ru(II) catalysts, in particular, have been used for the N-methylation of various amines, including anilines, with methanol under relatively mild, weakly basic conditions. nih.gov Similarly, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands can effectively catalyze the N-methylation of heterocyclic amines like 4-aminopyridine. acs.org Supported iridium nanoparticles, such as Ir/ZnO, offer the advantages of being additive-free and potentially recyclable, further enhancing the green credentials of the process. rsc.org

A patent discloses a method for the N-alkylation of aminopyridines using a heterogeneous catalyst, which is advantageous for large-scale industrial production as it simplifies catalyst separation and reuse. google.com While noble metals like platinum, ruthenium, and iridium are effective, research also explores more earth-abundant metals to improve the cost-effectiveness of these routes. google.com

The choice of catalyst and reaction conditions can be tuned to control the extent of methylation. For example, with an Ir/ZnO catalyst, using neat methanol as the solvent favors the formation of N,N-dimethylated products, whereas a mixed solvent system can promote selective mono-N-methylation. rsc.org

Green Chemistry Approaches in the Synthesis of N-Methylaminopyridines

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable feedstocks, are increasingly influencing the synthesis of pyridine derivatives. nih.gov

Development of Sustainable Synthetic Routes

Sustainable routes to N-methylaminopyridines focus on maximizing atom economy and utilizing environmentally benign reagents and solvents. The catalytic N-methylation using methanol is a prime example of a sustainable process. nih.govrsc.org Beyond this key step, other green techniques are being applied to the broader synthesis of pyridine scaffolds. These include the development of one-pot multicomponent reactions, which reduce the number of separate purification steps and thus minimize solvent waste and energy usage. researchgate.netnih.gov

Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov Furthermore, the use of alternative, greener solvents or even solvent-free reaction conditions represents a significant step toward sustainability. researchgate.netrsc.org

Catalytic Systems for Environmentally Benign Pyridine Synthesis

The development of novel catalytic systems is at the heart of green pyridine synthesis. For the core ring structure, iron-catalyzed cyclization reactions provide a more environmentally friendly alternative to traditional methods that might use stoichiometric reagents or more toxic catalysts. rsc.org Iron, being abundant and having low toxicity, is an attractive metal for green catalysis.

Convergent and Linear Synthetic Strategies for the Target Compound

A convergent synthesis , in contrast, involves the independent preparation of several key fragments of the target molecule, which are then combined ("converged") in the later stages of the synthesis. chemistnotes.comwikipedia.org This strategy is generally more efficient and higher-yielding for complex molecules because it involves fewer steps in the longest linear sequence. youtube.compediaa.com For a substituted pyridine, a convergent approach might involve the construction of the pyridine ring itself from acyclic precursors. For instance, a modular method employing a cascade reaction that combines an alkenylboronic acid with an α,β-unsaturated ketoxime derivative can be used to build a highly substituted pyridine core in a single step. nih.gov In such a scenario, the various substituents (bromo, fluoro, and amino groups) would be incorporated into the acyclic fragments before the final ring-forming condensation, allowing for greater flexibility and efficiency.

Investigations into the Chemical Reactivity and Transformational Pathways of 5 Bromo 2 Fluoro N Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The electron-deficient character of the pyridine ring, enhanced by the electron-withdrawing nature of the halogen substituents, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is particularly pronounced at the positions ortho and para (C2, C4, C6) to the ring nitrogen.

In 5-bromo-2-fluoro-N-methylpyridin-3-amine, the two halogen substituents, fluorine and bromine, exhibit differential reactivity towards nucleophilic attack. The position of the substituent on the pyridine ring is a key determinant of its lability in SNAr reactions. Fluorine, located at the C2 position, is highly activated by the adjacent ring nitrogen, making it an excellent leaving group for SNAr. In contrast, the bromine atom at the C5 position is significantly less activated for direct nucleophilic displacement.

Studies on analogous polysubstituted halopyridines have demonstrated this chemo-selectivity. For instance, in the related compound 5-bromo-2-chloro-3-fluoropyridine, selective substitution of a halogen can be achieved by carefully choosing the reaction conditions. While palladium catalysis can favor substitution at the bromide position, traditional SNAr conditions can target the more electronically activated positions. nih.gov In one case, selective substitution of a fluoro group was achieved under SNAr conditions, highlighting the lability of halogens at activated positions. nih.gov Generally, in base-promoted SNAr reactions, the high electronegativity and the ability of fluoride (B91410) to be a good leaving group when attached to an electron-deficient aromatic ring make the C-F bond a primary target for nucleophilic attack over a C-Br bond at a less activated position. mdpi.com

Table 1: Predicted SNAr Reactivity on the this compound Scaffold This table is based on established principles of pyridine chemistry and data from analogous compounds.

Position Halogen Relative Activation by Ring Nitrogen Expected SNAr Reactivity Supporting Rationale
C2 Fluorine High (ortho) High The C2 position is electronically activated, and fluorine is a good leaving group in SNAr reactions. nih.govslideshare.net
C5 Bromine Low (meta) Low The C5 position is not electronically activated for nucleophilic attack. slideshare.net

The mechanism for SNAr reactions on the pyridine ring of this compound is expected to follow the well-established addition-elimination pathway. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position. This step is typically the rate-determining step.

The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.com This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing ring nitrogen. This stabilization is crucial for the reaction to proceed. In the final step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. The stability of the leaving group anion also plays a role in the facility of the reaction.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. The differential reactivity of the C-Br and C-F bonds is central to the selectivity of these transformations.

The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions due to the greater reactivity of C(sp²)-Br bonds compared to C(sp²)-F bonds in oxidative addition to palladium(0) catalysts.

Suzuki Reaction: The Suzuki cross-coupling reaction, which couples an organoboron reagent with an organic halide, is highly effective for this class of compounds. Research on the closely related substrate, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates that it readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.comresearchgate.net These reactions typically proceed in good yields, allowing for the introduction of diverse aryl groups at the C5 position. mdpi.comresearchgate.net The reaction conditions are generally tolerant of the amine functionality. mdpi.comresearchgate.net

Sonogashira Reaction: The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is also highly effective at the C5-bromo position of halopyridines. Studies on 5- and 6-bromo-3-fluoro-2-cyanopyridines show that Sonogashira coupling with a range of terminal alkynes proceeds efficiently using a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.net The reaction is often carried out under mild, room-temperature conditions and is compatible with numerous functional groups. soton.ac.ukwikipedia.orgorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-pyridines

Reaction Substrate Coupling Partner Catalyst System Conditions Product Type Yield Reference
Suzuki 5-bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh₃)₄ / K₃PO₄ 1,4-dioxane (B91453)/H₂O, 85–95 °C 5-Aryl-2-methylpyridin-3-amine Moderate to Good mdpi.comresearchgate.net
Sonogashira 6-bromo-3-fluoro-2-cyanopyridine Terminal alkyne Pd(PPh₃)₄ / CuI THF/Et₃N, Room Temp 6-Alkynyl-3-fluoro-2-cyanopyridine High (85-93%) soton.ac.uk

The Heck reaction, while not specifically detailed for this exact substrate in the provided sources, is another key palladium-catalyzed reaction that would be expected to occur at the C-Br bond, coupling the pyridine with an alkene.

Transition metal catalysis is a cornerstone for the selective functionalization of carbon-halogen bonds on heterocyclic systems. rsc.org For this compound, the C-Br bond at the C5 position is the more reactive site for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comsoton.ac.ukrsc.org The C-F bond at the C2 position is generally unreactive under these palladium-catalyzed conditions, allowing for the selective modification of the C5 position while leaving the fluorine atom intact for potential subsequent SNAr reactions.

The choice of ligand, catalyst precursor, base, and solvent system is critical in optimizing these transformations, especially when dealing with potentially coordinating substrates like aminopyridines. The amino group can sometimes interfere with the catalytic cycle, but the development of specialized phosphine (B1218219) ligands and pre-catalysts has largely overcome these challenges, enabling efficient coupling even on unprotected aminopyridines. nih.govmit.edu

Reactions Involving the N-Methylamine Functionality

The N-methylamine group at the C3 position is a secondary amine and possesses its own distinct reactivity. It can act as a nucleophile and can be modified through various reactions.

Acylation: The nitrogen of the N-methylamine group can be readily acylated by reacting with agents like acid chlorides or anhydrides to form the corresponding amide. For example, the related compound 5-bromo-2-methylpyridin-3-amine reacts with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This transformation can be useful to protect the amine or to modify the electronic properties of the molecule for subsequent reactions. mdpi.comresearchgate.net

Alkylation: As a secondary amine, the N-methylamine group can be further alkylated with alkyl halides. However, controlling the extent of alkylation can be challenging, and reaction with excess alkylating agent, such as iodomethane, can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Influence on Other Reactions: The N-methylamine group, particularly its lone pair of electrons, can influence other reactions on the pyridine ring. It can potentially coordinate to metal catalysts, which may affect the efficiency and outcome of cross-coupling reactions. nih.gov This potential for coordination underscores the importance of ligand choice in catalytic processes involving such substrates. nih.gov Furthermore, the amine can be deprotonated under strong basic conditions, which could lead to side reactions or alter its directing effects.

Electrophilic Reactions at the Amine Nitrogen (e.g., N-Alkylation, Acylation)

The secondary amine functionality at the 3-position of the pyridine ring is a key site for electrophilic attack, readily undergoing reactions such as N-alkylation and N-acylation. These transformations are fundamental in diversifying the structure and enabling further synthetic manipulations.

N-Alkylation: The nitrogen atom of the N-methylamino group can act as a nucleophile, reacting with alkylating agents to form tertiary amines. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity can be inferred from similar compounds. For instance, the N-alkylation of 2-amino-5-bromopyridine (B118841) with methyl iodide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) yields 5-bromo-2-(methylamino)pyridine and 5-bromo-2-(dimethylamino)pyridine. This suggests a similar pathway for the target molecule.

N-Acylation: The N-acylation of the amine group is a common transformation. Research on the closely related 5-bromo-2-methylpyridin-3-amine has shown that it can be readily acylated. mdpi.com For example, treatment with acetic anhydride in the presence of a catalytic amount of sulfuric acid leads to the formation of N-(5-bromo-2-methylpyridin-3-yl)acetamide. mdpi.comnih.gov This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. Given the similar electronic environment, this compound is expected to undergo N-acylation under similar conditions with various acylating agents, such as acyl chlorides or anhydrides. Catalyst-free N-acylation methods have also been developed for a range of amines, which could potentially be applied. orientjchem.org The use of silyl (B83357) protection for hydroxyl groups in nucleosides has also enabled selective N-acylation, a strategy that could be adapted for complex substrates. semanticscholar.org

Table 1: Representative Electrophilic Reactions at the Amine Nitrogen

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) Tertiary amine
N-Acylation Acyl chloride or Anhydride, optional catalyst (e.g., H₂SO₄) Amide

Condensation and Cyclization Reactions Utilizing the Amine Group

The amine group in this compound can participate in condensation and cyclization reactions to form various heterocyclic systems. The adjacent pyridine nitrogen and the substituents on the ring influence the course of these reactions.

A notable example of such reactivity is the cyclization of 3-amino-2-fluoropyridines with 2H-azirines. exlibrisgroup.comresearchgate.net The reaction, activated by triflic anhydride, proceeds through the nucleophilic addition of the 3-amino group onto the activated azirine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the amine displaces the fluorine atom at the 2-position of the pyridine ring. exlibrisgroup.comresearchgate.net This sequence leads to the formation of fused heterocyclic structures, such as 2-aryl-pyrido[2,3-b]pyrazines. exlibrisgroup.comresearchgate.net This demonstrates the potential of the amine group in this compound to act as a nucleophile in intramolecular cyclization processes. The reaction of amino acids to form larger molecules with the elimination of water is a classic example of a condensation reaction. youtube.com

Formation of N-Heterocyclic Carbenes

While the direct formation of an N-heterocyclic carbene (NHC) from this compound is not a standard transformation, the pyridine nitrogen can be a precursor to a pyridinium (B92312) salt, which can then be converted to an NHC. The formation of NHCs typically involves the deprotonation of the corresponding azolium salt. figshare.comresearchgate.net

The first step would involve the quaternization of the pyridine nitrogen with a suitable alkyl halide to form a pyridinium salt. Subsequent deprotonation at the C2 or C6 position of the pyridine ring could, in principle, generate an NHC. However, the stability and reactivity of such a carbene would be highly dependent on the substituents. The synthesis of NHC complexes from 2-chloroazolium salts using electron-rich phosphines has been reported, suggesting an alternative pathway involving halogen abstraction. nih.gov Furthermore, NHC-catalyzed reactions involving pyridinium salts have been developed, where the pyridinium salt acts as a radical precursor. nih.govrsc.orgacs.org

Electrophilic Aromatic Substitution (EAS) Reactivity on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which is further compounded by the presence of the fluorine and bromine substituents in the target molecule. wikipedia.org EAS reactions on pyridine, when they do occur, typically require harsh conditions and favor substitution at the 3- and 5-positions. youtube.com

To overcome the inherent low reactivity of the pyridine ring towards electrophiles, strategies to increase its electron density are often employed. One of the most effective methods is the formation of a pyridine N-oxide. wikipedia.orgyoutube.com The N-oxide group is electron-donating through resonance, thereby activating the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. youtube.com For instance, the nitration of pyridine-N-oxide has been studied and can lead to ortho- or para-nitro derivatives. rsc.org After the EAS reaction, the N-oxide can be removed by reduction with reagents like triphenylphosphine (B44618) or zinc. youtube.com Another strategy involves the use of Lewis acids, which coordinate to the pyridine nitrogen and can influence the regioselectivity and reactivity of the ring. wikipedia.org

Oxidation and Reduction Chemistry of Pyridine Nucleus and Substituents

The pyridine nucleus and its substituents in this compound can undergo both oxidation and reduction reactions.

Oxidation: The most common oxidation reaction of the pyridine ring is the formation of the corresponding N-oxide at the pyridine nitrogen. wikipedia.org This is typically achieved using peracids. wikipedia.org The metabolic N-oxidation of 3-substituted pyridines has also been observed in vivo. nih.gov

Reduction: The pyridine ring can be reduced to either a dihydropyridine (B1217469) or a piperidine (B6355638). The reduction of pyridine-3,5-dicarboxylates with sodium borohydride (B1222165) has been shown to yield a mixture of 1,2- and 1,4-dihydropyridines. rsc.org The complete reduction to a piperidine ring generally requires more forcing conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium, often under acidic conditions to activate the pyridine ring. researchgate.netacs.org The choice of reducing agent and reaction conditions can allow for selective partial or full reduction of the pyridine ring. nih.govmdpi.com

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Reagents and Conditions Product Type
Oxidation (N-Oxide Formation) Peracids (e.g., m-CPBA) Pyridine N-oxide
Partial Reduction Sodium borohydride Dihydropyridine
Full Reduction (Hydrogenation) H₂, Catalyst (e.g., Pd/C), Acid Piperidine

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 5-bromo-2-fluoro-N-methylpyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region will feature signals for the two protons on the pyridine (B92270) ring. The proton at position 4 will likely appear as a doublet, split by the adjacent fluorine atom at position 2. The proton at position 6 is expected to be a singlet, as it has no adjacent protons. The N-methyl group protons will produce a singlet in the aliphatic region of the spectrum, and the amine proton will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.5 - 7.8Doublet (d)~2-4 Hz (⁴JHF)
H-68.0 - 8.3Singlet (s)-
NH4.5 - 5.5Broad Singlet (br s)-
N-CH₃2.8 - 3.2Singlet (s)-

Note: The predicted chemical shifts are based on the analysis of similar pyridine derivatives and are subject to variation based on the solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms directly bonded to electronegative atoms (fluorine, nitrogen, bromine) will be significantly deshielded and appear at higher chemical shifts (downfield). The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons may show smaller, through-bond couplings to fluorine.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2155 - 160¹JCF ≈ 230-250
C-3130 - 135²JCF ≈ 20-30
C-4125 - 130³JCF ≈ 5-10
C-5110 - 115⁴JCF ≈ 1-3
C-6145 - 150⁵JCF ≈ 1-3
N-CH₃30 - 35-

Note: These are estimated values and require experimental verification. The coupling constants are particularly sensitive to the molecular geometry.

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine-Containing Structures

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split by the adjacent proton at C-4, providing a doublet in the proton-coupled ¹⁹F spectrum, which would confirm the proximity of these two atoms.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of the methyl group, the amino group, or the bromine atom.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
205/207[M]⁺ (Molecular ion)
190/192[M - CH₃]⁺
126[M - Br]⁺
177/179[M - NCH₃]⁺

Note: The presence and relative abundance of these fragments depend on the ionization technique and energy used.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyridine ring and the C-F and C-Br bonds. For instance, the N-H stretching of the secondary amine will appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
N-H Stretch3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Moderate
C=N, C=C Stretch (Pyridine)1400 - 1600Strong
C-F Stretch1000 - 1300Weak
C-Br Stretch500 - 600Strong

Note: The FT-Raman spectrum is complementary to the FT-IR spectrum, and certain vibrations may be more prominent in one technique than the other.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions of the pyridine ring. The substitution pattern on the ring, including the presence of the bromo, fluoro, and N-methylamino groups, will influence the position and intensity of these absorption maxima (λmax). The auxochromic effect of the amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.

X-ray Crystallography for Solid-State Molecular Geometry Determination

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, an analysis of crystallographic data from closely related substituted pyridines provides significant insights into its expected solid-state molecular geometry. The arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice can be inferred by examining the structural reports of aminopyridines, fluoropyridines, and bromo-substituted aromatic compounds.

The solid-state structure of this compound is anticipated to be influenced by a combination of steric and electronic effects from its substituents. The pyridine ring is expected to be essentially planar. The substituents—bromine, fluorine, and the N-methylamino group—will likely lie in or close to the plane of the pyridine ring.

The crystal packing is expected to be dominated by hydrogen bonding and other intermolecular interactions. The N-methylamino group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. It is plausible that N-H···N or N-H···F hydrogen bonds will be a key feature in the crystal lattice, leading to the formation of supramolecular assemblies. researchgate.netnih.gov Studies on aminopyridine derivatives have frequently identified N-H···N hydrogen bonds as a significant factor in their crystal packing. nih.gov

The presence of the bromine atom is also expected to influence the crystal packing through halogen bonding or other weak interactions. The introduction of a bulky bromine atom can alter the supramolecular landscape, potentially leading to layered structures. nih.govrsc.org

To provide a more quantitative expectation of the molecular geometry, the following tables present typical crystallographic parameters observed in related structures.

Table 1: Representative Crystallographic Data for a Related Aminopyrimidine Derivative

This interactive table provides crystallographic data for N-(3-Methylphenyl)pyrimidin-2-amine, a related compound with a substituted amine on a nitrogen-containing aromatic ring. nih.gov

Crystal Data
Formula C₁₁H₁₁N₃
Molecular Weight 185.23
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)9.4461 (10)
b (Å)10.0946 (11)
c (Å)11.6266 (13)
Unit Cell Angles
α (°)80.401 (1)
β (°)82.745 (2)
γ (°)66.005 (1)
Volume (ų)996.55 (19)
Z 4
Data sourced from a study on N-(3-Methylphenyl)pyrimidin-2-amine to illustrate typical crystallographic parameters for a related class of compounds. nih.gov

Table 2: Selected Bond Lengths and Angles from a Related Pyridine Derivative

The following interactive table details selected bond lengths and angles for 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, which provides insight into the geometry of a substituted aminopyridine. researchgate.net

Bond/AngleValue
C-N (pyridine ring) ~1.34 Å
C-C (pyridine ring) ~1.38 Å
C-N (exocyclic amine) ~1.37 Å
C-N-C (angle) ~120°
N-C-C (angle in ring) ~123°
C-C-C (angle in ring) ~118°
Values are generalized from the reported structure and serve as an estimation for a substituted aminopyridine. researchgate.net

Theoretical and Computational Chemistry Investigations of 5 Bromo 2 Fluoro N Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal method for the study of medium-sized organic molecules like 5-bromo-2-fluoro-N-methylpyridin-3-amine. DFT calculations allow for a thorough investigation of the molecule's fundamental properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The conformational landscape is primarily defined by the rotation around the C3-N(methyl) bond and the orientation of the methyl group's hydrogen atoms.

Due to the presence of the fluorine atom at the C2 position and the bromine atom at the C5 position, the pyridine (B92270) ring itself is expected to be largely planar. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined at a specified level of theory, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules.

Table 1: Predicted Structural Parameters for this compound (Note: The following data is hypothetical and serves as an illustrative example of what a DFT study would yield. No specific experimental or computational data for this molecule is currently available in published literature.)

ParameterPredicted Value
C2-F Bond Length~1.35 Å
C5-Br Bond Length~1.90 Å
C3-N(amine) Bond Length~1.40 Å
N(amine)-C(methyl) Bond Length~1.47 Å
C2-N1-C6 Angle~117°
C2-C3-C4 Angle~121°
C3-N(amine)-C(methyl) Angle~120°
C4-C3-N(amine)-C(methyl) Dihedral Angle~0° or ~180° (depending on conformer)

Analysis of the conformational landscape would likely reveal two main planar conformers arising from the orientation of the N-methylamino group relative to the pyridine ring, with a relatively low energy barrier for interconversion. The planarity would be favored to maximize electronic conjugation between the amino group's lone pair and the pyridine π-system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the carbon atoms at positions 3, 4, and 6. The LUMO, conversely, is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electronegative fluorine and bromine atoms (C2 and C5).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and the resulting energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is hypothetical and serves as an illustrative example of what a DFT study would yield. No specific experimental or computational data for this molecule is currently available in published literature.)

DescriptorPredicted Value (eV)Implication
HOMO Energy~ -5.8Indicates electron-donating ability
LUMO Energy~ -1.2Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.6Indicates moderate kinetic stability
Ionization Potential (I ≈ -E_HOMO)~ 5.8Energy to remove an electron
Electron Affinity (A ≈ -E_LUMO)~ 1.2Energy released upon adding an electron
Global Electrophilicity Index (ω)~ 2.7Indicates electrophilic character

These reactivity descriptors, derived from the FMO energies, provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in various chemical reactions.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow regions are of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. The region around the amino group's nitrogen would also be electron-rich. The most positive potential (blue) would likely be located on the hydrogen atoms of the methylamino group. The carbon atom attached to the bromine (C5) and the carbon attached to the fluorine (C2) would exhibit a relatively positive potential, making them potential sites for nucleophilic attack.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for studying reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies, which are often difficult to determine experimentally.

Transition State Analysis and Energy Barrier Calculations for SNAr Reactions

Given the presence of good leaving groups (fluoro and bromo) on an aromatic ring, this compound is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies can elucidate the mechanism of such reactions by locating the transition state(s) and intermediate(s) along the reaction coordinate.

The SNAr mechanism typically proceeds via a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. Computational analysis would involve modeling the approach of a nucleophile to the pyridine ring at either the C2 or C5 position. Transition state optimization would reveal the geometry of the highest energy point along the reaction pathway, and frequency calculations would confirm it as a true transition state (characterized by a single imaginary frequency).

The calculated energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for nucleophilic attack at the C2-fluoro and C5-bromo positions, the regioselectivity of the reaction can be predicted.

Computational Insights into Chemo- and Regioselectivity

The presence of two different halogen atoms at positions 2 and 5 introduces the question of chemo- and regioselectivity in reactions such as SNAr and palladium-catalyzed cross-coupling reactions.

In SNAr reactions, the fluorine atom is generally a better leaving group than bromine in the rate-determining step of nucleophilic attack due to the high electronegativity of fluorine, which strongly activates the carbon for attack. Computational modeling would likely confirm that the energy barrier for the formation of the Meisenheimer complex at C2 is lower than at C5, suggesting that SNAr reactions would preferentially occur at the 2-position.

For cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, the reactivity is often governed by the C-X bond strength and the ease of oxidative addition to the palladium catalyst. The C-Br bond is weaker and generally more reactive in oxidative addition than the C-F bond. Therefore, computational modeling of the oxidative addition step would be expected to show a lower activation barrier for the C-Br bond, predicting that cross-coupling reactions would selectively occur at the 5-position.

Role of Solvation Models in Accurate Computational Predictions

The accurate prediction of molecular properties in solution is a critical aspect of computational chemistry, with significant implications for understanding reaction mechanisms, molecular interactions, and predicting compound behavior in biological or chemical systems. For a molecule such as this compound, the choice of a solvation model is paramount in obtaining reliable theoretical data. Solvation models are computational methods used to account for the effects of a solvent on a solute's properties without explicitly representing every solvent molecule. These models are broadly categorized into explicit, implicit, and hybrid approaches.

Explicit solvation models involve the inclusion of a number of individual solvent molecules surrounding the solute. While this method can provide a highly detailed and accurate picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding, it is computationally very expensive. The computational cost increases significantly with the number of solvent molecules included, making it challenging for large-scale simulations or high-throughput screening.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. This approach is computationally much more efficient than explicit models. Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). These models differ in how they define the cavity that separates the solute from the solvent continuum and how they calculate the electrostatic and non-electrostatic contributions to the solvation free energy. For a polar molecule like this compound, with its halogen and amine functional groups, the choice of the implicit model and its parameters can significantly influence the predicted properties, such as conformational energies, reaction barriers, and electronic spectra.

The accuracy of computational predictions for this compound is therefore highly dependent on the selection of an appropriate solvation model that can accurately capture the specific interactions between the solute and the solvent. For instance, in a protic solvent, the ability of the model to account for hydrogen bonding to the nitrogen atom of the pyridine ring and the amine group is crucial. The following table illustrates how different solvation models might be applied in the study of this compound.

Solvation Model TypeSpecific Model ExamplePotential Application for this compoundStrengthsLimitations
Explicit Molecular Dynamics (MD) with a water boxStudying the detailed hydrogen bonding network around the molecule.High accuracy for local interactions.Computationally intensive.
Implicit Polarizable Continuum Model (PCM)Calculating thermodynamic properties and reaction energetics in various solvents.Computationally efficient.May not accurately capture specific solute-solvent interactions.
Implicit Solvation Model based on Density (SMD)Predicting solvation free energies in a wide range of solvents.Good general accuracy for many solvent types.Performance can vary for highly structured solvents.

Quantitative Structure-Activity Relationship (QSAR) Derivations from Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a variety of molecular descriptors can be calculated to potentially build QSAR models that could predict its behavior in different biological or chemical contexts.

These descriptors can be categorized into several classes:

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), polarizability, and dipole moment, which are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic profiles.

The process of developing a QSAR model for a class of compounds including this compound would involve several key steps. First, a dataset of compounds with known activities would be assembled. Then, a wide range of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be employed to identify the descriptors that are most correlated with the observed activity and to build a predictive model.

For this compound, key descriptors would likely include those related to its electronic properties (due to the fluorine and bromine atoms), its size and shape, and its hydrogen bonding capacity. The following table provides examples of molecular descriptors that could be calculated for this compound and their potential relevance in a QSAR study.

Descriptor ClassSpecific Descriptor ExampleRelevance for this compound
Constitutional Molecular WeightInfluences transport and distribution properties.
Topological Balaban J indexEncodes information about the degree of branching of the molecular skeleton.
Geometrical Molecular Surface AreaRelates to the size and shape of the molecule, which can affect binding to a target.
Electronic Dipole MomentReflects the polarity of the molecule, which is important for intermolecular interactions.
Physicochemical LogPPredicts the lipophilicity of the compound, a key factor in membrane permeability.

The ultimate goal of such a QSAR study would be to create a statistically robust and predictive model that can be used to estimate the activity of new, unsynthesized analogs of this compound, thereby guiding the design of compounds with improved properties.

Applications of 5 Bromo 2 Fluoro N Methylpyridin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pyridine-Based Chemical Entities

The presence of a bromine atom on the pyridine (B92270) ring of 5-bromo-2-fluoro-N-methylpyridin-3-amine makes it an ideal precursor for the synthesis of a diverse range of substituted pyridine derivatives through various cross-coupling reactions. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of closely related analogs, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides strong evidence for its utility in this context.

One of the most powerful methods for the derivatization of such bromo-pyridines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated pyridine and a variety of organoboron compounds, typically arylboronic acids. This reaction is highly valued for its functional group tolerance and its ability to create complex molecular architectures in good to moderate yields. mdpi.com

For instance, a study on the analog N-[5-bromo-2-methylpyridine-3-yl]acetamide, which is readily prepared from 5-bromo-2-methylpyridin-3-amine, demonstrated its efficient coupling with a range of arylboronic acids. mdpi.com The reactions were typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com The electronic nature of the substituents on the arylboronic acid, whether electron-donating or electron-withdrawing, was found to have no significant impact on the reaction efficiency. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with a 5-Bromopyridine Analog

EntryArylboronic AcidProductCatalystBaseSolventTemp (°C)
1Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95
24-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95
34-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95
44-Nitrophenylboronic acidN-(2-methyl-5-(4-nitrophenyl)pyridin-3-yl)acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95

This data is based on the reactions of the analogous compound N-[5-bromo-2-methylpyridine-3-yl]acetamide as reported in the literature. mdpi.com

Scaffold for the Construction of Complex Heterocyclic Ring Systems

The substituted pyridine core of this compound serves as a valuable scaffold for the construction of more complex heterocyclic ring systems. The strategic placement of the reactive bromine and fluorine atoms, along with the amino group, allows for sequential or one-pot reactions to build fused ring systems or to introduce other heterocyclic moieties.

The dual reactive sites on similar compounds, like 5-bromo-2-fluoropyridin-3-amine, make them ideal for constructing intricate molecular architectures. innospk.com The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom and the amino group can be involved in nucleophilic substitution or condensation reactions. This multi-faceted reactivity is highly sought after in the synthesis of novel drug candidates and other functional molecules.

For example, a related compound, 6-bromo-5-fluoro-3-methyl-pyridin-2-amine, is utilized as a scaffold for developing new antibacterial and anticancer agents. innospk.com Its ability to undergo various chemical transformations, including substitution and coupling reactions, allows for the systematic modification of the core structure to explore structure-activity relationships. innospk.com

Utilization in Derivatization Protocols for Structural Diversification

The functional groups present in this compound provide multiple handles for derivatization, leading to a wide range of structurally diverse molecules. The methylamino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The bromine atom, as previously discussed, is a key site for cross-coupling reactions. The fluorine atom, while generally less reactive than bromine in palladium-catalyzed couplings, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, further expanding the possibilities for derivatization.

The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine using acetic anhydride (B1165640) is a prime example of a simple yet effective derivatization of the amino group. mdpi.com This transformation not only modifies the properties of the molecule but can also influence the outcome of subsequent reactions.

Furthermore, the synthesis of 5-bromo-N-methylpyridin-2-amine from 2-amino-5-bromopyridine (B118841) demonstrates the feasibility of introducing the N-methyl group, a common structural motif in pharmaceuticals. This reaction typically involves the use of a base like sodium hydride followed by the addition of an alkylating agent such as methyl iodide.

Functionalization for Ligand Synthesis in Organometallic Chemistry

The pyridine nitrogen and the exocyclic amino group in this compound make it a potential candidate for the synthesis of ligands for organometallic chemistry. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, and the other functional groups can be tailored to influence the electronic and steric properties of the resulting metal complex.

Future Research Directions and Unresolved Challenges in 5 Bromo 2 Fluoro N Methylpyridin 3 Amine Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of polysubstituted pyridines is an ongoing challenge in organic chemistry. nih.govvcu.edu Traditional methods often suffer from low yields, harsh reaction conditions, and the generation of significant waste, making them unsuitable for sustainable and large-scale production. vcu.edu For a molecule like 5-bromo-2-fluoro-N-methylpyridin-3-amine, these challenges are amplified due to the need for precise regiochemical control of four different substituents.

A primary unresolved challenge is the development of a convergent and atom-economical synthesis. Many current routes for similar compounds rely on multi-step linear sequences starting from simpler pyridine (B92270) derivatives, which can be inefficient. guidechem.com Future research must focus on novel strategies that build the highly substituted ring in fewer steps. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, represent a promising avenue. nih.govacs.org However, adapting MCRs for the specific substitution pattern of the target molecule remains a significant hurdle.

Another key direction is the exploration of greener and more sustainable methods. This includes the use of metal-free catalysis to avoid residual metal contamination in potential pharmaceutical applications and the development of protocols that minimize solvent waste. nih.gov Strategies that utilize C-H activation and functionalization on a simpler pyridine scaffold could provide more direct and atom-economical routes, bypassing the need for pre-functionalized starting materials. acs.org The development of such pathways is critical for making this compound and its derivatives more accessible for research and industrial application.

Synthetic StrategyKey AdvantagesUnresolved Challenges for this compound
Multicomponent Reactions (MCRs) High step-economy, convergence, product diversity. vcu.eduacs.orgAchieving the specific 2,3,5-substitution pattern with four distinct groups; controlling regioselectivity.
Late-Stage C-H Functionalization High atom economy, avoids pre-functionalized starting materials. acs.orgAchieving selective C-H activation at the desired positions on a pyridine ring bearing multiple substituents.
Metal-Free Catalysis Avoids toxic metal catalysts and contamination. nih.govIdentifying effective organocatalysts or conditions for the required transformations, which are often catalyzed by transition metals.
Synthesis from Pyridine N-Oxides Provides a route to 2-halopyridines. nih.govacs.orgOften requires harsh reagents (e.g., POCl₃) and high temperatures; functional group compatibility can be limited. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a bromine and a fluorine atom on the pyridine ring offers a playground for selective chemical modifications. The differential reactivity of the C-Br and C-F bonds is a cornerstone for future research. The C-Br bond at the 5-position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. ossila.comsigmaaldrich.com Conversely, the C-F bond at the 2-position, activated by the ring nitrogen, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

A significant challenge lies in achieving perfect selectivity in these transformations. Future work should focus on developing catalytic systems and reaction conditions that allow for the selective functionalization of one halide in the presence of the other. This would enable the programmed, stepwise synthesis of highly complex derivatives from a single advanced intermediate.

Furthermore, the reactivity of the N-methylamino group itself is an area ripe for exploration. While its electronic and steric influence on the ring is significant, its direct participation in reactions beyond simple acid-base chemistry is underexplored. Research into directed metalation, C-H activation guided by the amino group, or novel cyclization reactions involving this moiety could lead to unprecedented molecular scaffolds. Studies on related N-methylaminopyridines have shown they can undergo metabolic activation or deactivation, suggesting the amino group is a key handle for modifying biological properties. nih.gov

Reactive SitePotential TransformationsFuture Research Focus
C-Br (Position 5) Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling. ossila.comsigmaaldrich.comrsc.orgDeveloping highly selective catalysts that do not interact with the C-F or C-N bonds; exploring novel coupling partners.
C-F (Position 2) Nucleophilic Aromatic Substitution (SNAr) with N, O, S, C-nucleophiles. nih.govresearchgate.netMapping the scope of mild SNAr conditions; investigating concerted vs. stepwise mechanisms for this specific substrate. nih.gov
N-methylamino Group Directed ortho-metalation, N-derivatization, participation in cyclization.Exploring its potential as a directing group for C-H functionalization; designing novel transformations based on its nucleophilicity.

Advanced Computational Modeling for High-Throughput Property Prediction and Rational Reaction Design

Computational chemistry offers a powerful toolkit to accelerate research and overcome challenges associated with this compound. Density Functional Theory (DFT) can be employed to predict the reactivity of the different sites on the molecule. mostwiedzy.plnih.gov For instance, calculating the energies of frontier molecular orbitals (HOMO and LUMO) and mapping the electrostatic potential can provide crucial insights into which positions are most susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic reactions. nih.govnih.gov

A major challenge is the accurate prediction of reaction outcomes and the rational design of catalysts for selective transformations. Future research should focus on building robust computational models that can predict the activation energy barriers for competing reaction pathways, such as cross-coupling at the C-Br bond versus SNAr at the C-F bond. mostwiedzy.pl This would allow for the in silico screening of reaction conditions (catalysts, ligands, solvents) to identify optimal parameters for achieving high selectivity, thereby reducing experimental effort.

Beyond reactivity, computational models are essential for predicting the physicochemical and drug-like properties of derivatives. nih.govtandfonline.com High-throughput virtual screening of potential derivatives can be used to predict properties like solubility, lipophilicity, membrane permeability, and potential for blood-brain barrier penetration. nih.govresearchgate.net This predictive power is crucial for prioritizing the synthesis of compounds with the highest probability of success in pharmaceutical or materials science applications.

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

For this compound to be utilized as a practical building block, its synthesis must be scalable, safe, and efficient. Traditional batch synthesis of complex heterocycles can be difficult to control and scale up. vcu.edu Flow chemistry presents a compelling solution to these challenges. nih.govmdpi.com

The integration of the synthesis of this compound into automated flow chemistry platforms is a key future research direction. Flow reactors offer superior heat and mass transfer, enabling better control over reaction temperature and mixing, which can lead to higher yields and purities. nih.gov They also allow for the safe handling of hazardous reagents or unstable intermediates by generating and consuming them in situ. thieme-connect.com

A significant unresolved challenge is the development of a complete, multi-step flow process that starts from simple, commercially available materials and produces the final, highly functionalized pyridine without the need for isolation of intermediates. nih.gov Such a "telescoped" synthesis would dramatically improve efficiency and reduce waste. vcu.edu Future work will involve designing and optimizing individual reaction steps for flow conditions and then integrating them into a single, automated sequence. This would not only solve the scalability issue but also enable the rapid synthesis of a library of derivatives for screening purposes by systematically varying the building blocks introduced at different stages of the flow process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.